N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
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Overview
Description
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is a chemical compound with a complex structure that includes an aminohexyl group, a chloro group, and a hydroxydodecyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide typically involves multiple steps, starting with the preparation of the aminohexyl and hydroxydodecyl intermediates. These intermediates are then reacted with chloroacetyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
62881-12-3 |
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Molecular Formula |
C20H41ClN2O2 |
Molecular Weight |
377.0 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C20H41ClN2O2/c1-2-3-4-5-6-7-8-11-14-19(24)18-23(20(25)17-21)16-13-10-9-12-15-22/h19,24H,2-18,22H2,1H3 |
InChI Key |
GYUYBMZOVIHOPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCCCCN)C(=O)CCl)O |
Origin of Product |
United States |
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